molecular formula C20H18BrNO3S2 B5107622 (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5107622
M. Wt: 464.4 g/mol
InChI Key: CRLJOWOBBOSMER-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenoxy group, and an ethyl substituent

Properties

IUPAC Name

(5Z)-5-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3S2/c1-2-22-19(23)18(27-20(22)26)13-14-5-3-4-6-17(14)25-12-11-24-16-9-7-15(21)8-10-16/h3-10,13H,2,11-12H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJOWOBBOSMER-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=C(C=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=C(C=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate ethylene oxide derivative.

    Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This step may require specific catalysts and reaction conditions to ensure the correct configuration and yield.

Industrial Production Methods

Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenoxy group can introduce various functional groups.

Scientific Research Applications

(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific properties, such as conductivity or optical activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenoxy group and the thiazolidinone ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

(5Z)-5-({2-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with similar compounds such as:

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.

    Phenoxyethanol Derivatives: Compounds with similar phenoxyethanol groups can be compared based on their chemical reactivity and applications.

    Brominated Aromatics: The presence of the bromine atom can be compared with other brominated aromatic compounds to highlight differences in reactivity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.